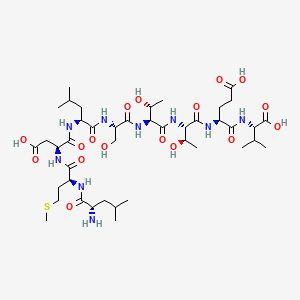

Oximbomotide

Beschreibung

Eigenschaften

Molekularformel |

C42H73N9O17S |

|---|---|

Molekulargewicht |

1008.1 g/mol |

IUPAC-Name |

(4S)-4-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H73N9O17S/c1-18(2)14-23(43)34(59)44-25(12-13-69-9)35(60)47-27(16-30(57)58)38(63)46-26(15-19(3)4)37(62)48-28(17-52)39(64)50-33(22(8)54)41(66)51-32(21(7)53)40(65)45-24(10-11-29(55)56)36(61)49-31(20(5)6)42(67)68/h18-28,31-33,52-54H,10-17,43H2,1-9H3,(H,44,59)(H,45,65)(H,46,63)(H,47,60)(H,48,62)(H,49,61)(H,50,64)(H,51,66)(H,55,56)(H,57,58)(H,67,68)/t21-,22-,23+,24+,25+,26+,27+,28+,31+,32+,33+/m1/s1 |

InChI-Schlüssel |

LEPHCSIVDRSUBA-ODURPPJLSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Dual GLP-1/GIP Receptor Agonists: A Focus on Tirzepatide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of metabolic disease treatment is undergoing a significant transformation with the advent of dual-incretin receptor agonists. These novel therapeutics, which simultaneously activate the receptors for both glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), have demonstrated unprecedented efficacy in glycemic control and weight management. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this class of drugs, with a specific focus on Tirzepatide, the first-in-class dual GIP/GLP-1 receptor agonist to receive regulatory approval. While the initial query mentioned "Oximbomotide," publicly available scientific literature predominantly points to Oxyntomodulin (a GLP-1/glucagon (B607659) dual agonist) or the broader class of dual incretin (B1656795) agonists. Given the extensive data available for Tirzepatide, it serves as an exemplary model for this groundbreaking therapeutic class.

Tirzepatide is a 39-amino acid synthetic peptide that is a dual agonist for both the GIP and GLP-1 receptors.[1] Developed by Eli Lilly, it has shown superior efficacy in reducing HbA1c levels and promoting weight loss in patients with type 2 diabetes and obesity compared to selective GLP-1 receptor agonists.[2] Its unique pharmacological profile, characterized by imbalanced and biased agonism, underpins its potent therapeutic effects.

Discovery and Rationale

The development of Tirzepatide was born from the concept of dual agonism, a strategy aimed at leveraging the synergistic effects of activating multiple hormone receptors involved in glucose and energy homeostasis.[3] Scientists hypothesized that by targeting both the GLP-1 and GIP pathways, a more profound therapeutic effect could be achieved compared to activating either pathway alone.

The journey began with research into GLP-1 receptor agonists, which were known to stimulate insulin (B600854) production and improve glucose tolerance.[4] A key breakthrough was the engineering of GLP-1 activity into the native GIP peptide sequence.[5] This resulted in a single molecule capable of binding to and activating both the GIP and GLP-1 receptors. The structure of Tirzepatide is based on the native GIP sequence and includes a C20 fatty diacid moiety attached to a lysine (B10760008) residue at position 20 via a hydrophilic linker. This lipidation strategy facilitates binding to albumin, significantly extending the drug's half-life and allowing for once-weekly administration.

Molecular Structure and Mechanism of Action

Tirzepatide is a linear polypeptide of 39 amino acids with several key modifications to enhance its therapeutic properties. These include the incorporation of two non-coded amino acids, α-aminoisobutyric acid (Aib), at positions 2 and 13 to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

The mechanism of action of Tirzepatide is multifaceted, stemming from its dual agonism at the GIP and GLP-1 receptors. Upon binding, it activates G-protein coupled receptor (GPCR) signaling pathways, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade has several downstream effects:

-

Enhanced Insulin Secretion: Tirzepatide stimulates both first- and second-phase insulin secretion from pancreatic β-cells in a glucose-dependent manner.

-

Glucagon Suppression: It reduces glucagon levels, also in a glucose-dependent manner, which helps to decrease hepatic glucose production.

-

Delayed Gastric Emptying: Similar to native GLP-1, Tirzepatide slows gastric emptying, which contributes to a feeling of fullness and reduces postprandial glucose excursions.

-

Appetite Suppression and Weight Loss: Both GIP and GLP-1 receptors are found in areas of the brain important for appetite regulation. Tirzepatide has been shown to decrease food intake and modulate fat utilization, leading to significant weight loss.

A key feature of Tirzepatide's pharmacology is its "imbalanced" and "biased" agonism. It binds to the GIP receptor with an affinity comparable to native GIP but has a roughly five-fold weaker affinity for the GLP-1 receptor than native GLP-1. Furthermore, at the GLP-1 receptor, Tirzepatide shows biased agonism, preferentially activating the cAMP signaling pathway over the β-arrestin recruitment pathway. This biased signaling is thought to contribute to its potent metabolic efficacy while potentially mitigating some of the side effects associated with strong, unbiased GLP-1 receptor activation.

Signaling Pathway Diagram

Quantitative Data

The dual agonism of Tirzepatide has been extensively characterized through in vitro assays. The following tables summarize key quantitative data on its receptor binding affinity and functional potency.

Table 1: Receptor Binding Affinity of Tirzepatide

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Tirzepatide | Human GIPR | 0.135 |

| Native GIP | Human GIPR | Similar to Tirzepatide |

| Tirzepatide | Human GLP-1R | 4.23 (~5-fold weaker than native GLP-1) |

| Native GLP-1 | Human GLP-1R | ~0.85 |

Table 2: In Vitro Functional Potency of Tirzepatide (cAMP Accumulation)

| Ligand | Receptor | Potency (EC50, nM) | Relative Potency |

| Tirzepatide | Human GIPR | 0.0224 | More potent than native GIP |

| Native GIP | Human GIPR | 0.0334 | - |

| Tirzepatide | Human GLP-1R | 0.934 | ~13-fold lower than native GLP-1 |

| Native GLP-1 | Human GLP-1R | 0.0705 | - |

Synthesis of Tirzepatide

The chemical synthesis of Tirzepatide is a complex, multi-step process that can be achieved on a large scale using a hybrid approach that combines Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). An alternative strategy employing Native Chemical Ligation (NCL) has also been developed.

Hybrid SPPS/LPPS Approach

The industrial-scale synthesis of Tirzepatide is typically carried out by synthesizing several peptide fragments on a solid support, followed by their coupling in the liquid phase. A common strategy involves the synthesis of four distinct peptide fragments.

-

Fragment Synthesis (SPPS):

-

Each of the four peptide fragments is synthesized on a solid-phase resin, typically a Rink Amide resin, using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Swelling: The resin is swelled in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling agent (e.g., DIC/HOBt) and coupled to the deprotected N-terminus of the peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Lipidation on-resin: For the fragment containing Lysine at position 20, the C20 fatty acid moiety is introduced by coupling the pre-formed linker-diacid entity to the deprotected side chain of the Lysine. An orthogonal protecting group on Lys20 is selectively removed to allow for this on-resin modification.

-

Cleavage from Resin: Once the synthesis of a fragment is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers such as water and triisopropylsilane (B1312306) (TIS).

-

-

Fragment Coupling (LPPS):

-

The purified peptide fragments are then coupled sequentially in the liquid phase.

-

The C-terminal fragment is typically deprotected at its N-terminus.

-

The next fragment, with a protected N-terminus and an activated C-terminus, is added to the reaction mixture. This process is repeated until the full-length 39-amino acid peptide is assembled.

-

-

Final Deprotection and Purification:

-

The final protected peptide is treated with a strong acid, such as TFA, to remove any remaining protecting groups.

-

The crude Tirzepatide is subjected to a multi-step purification process, primarily using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A common strategy involves a two-step purification: an initial capture step at a basic pH followed by a polishing step at an acidic pH.

-

Native Chemical Ligation (NCL) Approach

An alternative, "greener" synthesis of Tirzepatide has been developed using Native Chemical Ligation. This method involves the chemoselective coupling of two unprotected peptide fragments in an aqueous medium. This approach is followed by a desulfurization step to yield the final product.

Key Experimental Protocols

The characterization of Tirzepatide's dual agonism relies on a suite of in vitro assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Tirzepatide for the human GIP and GLP-1 receptors.

Methodology: Radioligand Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing either the human GIP receptor or the human GLP-1 receptor are cultured in appropriate media.

-

Cell membranes are prepared by homogenization and centrifugation.

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., 125I-GIP or 125I-GLP-1) is incubated with the cell membranes in a suitable buffer.

-

Increasing concentrations of unlabeled Tirzepatide are added to compete with the radioligand for receptor binding.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

The bound radioligand is separated from the unbound radioligand by filtration.

-

The amount of bound radioactivity is measured using a gamma counter.

-

The concentration of Tirzepatide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of Tirzepatide in activating Gαs signaling.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Cell Culture:

-

HEK293 cells expressing either the GIP receptor or the GLP-1 receptor are seeded in a 96-well plate.

-

-

Cell Stimulation:

-

Cells are stimulated with varying concentrations of Tirzepatide or a native ligand for a defined period (e.g., 30 minutes) at room temperature in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

-

Detection:

-

The cells are lysed, and HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added.

-

After incubation, the fluorescence is read at two different wavelengths (e.g., 620 nm and 665 nm).

-

-

Analysis:

-

The ratio of the fluorescence signals is inversely proportional to the amount of cAMP produced.

-

The EC50 value is determined by plotting the HTRF ratio against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Tirzepatide represents a paradigm shift in the management of type 2 diabetes and obesity. Its innovative design as a dual GIP/GLP-1 receptor agonist, coupled with a sophisticated chemical synthesis process, has resulted in a therapeutic agent with a unique and highly effective mechanism of action. The imbalanced and biased agonism of Tirzepatide at its target receptors underscores the intricate structure-activity relationships that govern its potent metabolic effects. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacological characterization of this groundbreaking molecule, offering valuable insights for researchers and professionals in the field of drug development.

References

Oximbomotide: A Novel Therapeutic Agent - Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Oximbomotide is a novel investigational drug that has garnered significant attention within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the structure elucidation of this compound, detailing the experimental methodologies, data analysis, and key findings. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and chemical processes are visualized through detailed diagrams. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in the field of drug development.

Introduction

The development of novel therapeutic agents is a cornerstone of modern medicine. This compound has emerged as a promising candidate in this landscape. Understanding its fundamental chemical and structural properties is paramount for its continued development and potential clinical application. This whitepaper outlines the comprehensive efforts undertaken to elucidate the precise chemical structure of this compound, a critical step in its journey from a promising molecule to a potential therapeutic.

Structure Elucidation of this compound

The determination of this compound's chemical structure was a multi-faceted process involving a suite of advanced analytical techniques. The primary methodologies employed were high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Experimental Protocol:

High-resolution mass spectrometry was performed using an Orbitrap Fusion Lumos Tribrid mass spectrometer. The sample was prepared by dissolving 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The solution was infused directly into the electrospray ionization (ESI) source at a flow rate of 5 µL/min. The instrument was operated in positive ion mode with a spray voltage of 3.5 kV. Data was acquired over a mass range of m/z 100-2000 with a resolution of 500,000.

Data Summary:

| Parameter | Observed Value |

| Monoisotopic Mass | 1254.6589 Da |

| Molecular Formula | C₅₉H₈₆N₁₄O₁₅ |

| Mass Accuracy | < 1 ppm |

| Charge States | +2, +3 |

Logical Workflow for Mass Spectrometry Data Analysis:

Caption: High-Resolution Mass Spectrometry Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

NMR spectra were acquired on a Bruker Avance III HD 800 MHz spectrometer equipped with a cryoprobe. The this compound sample (10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A suite of 1D and 2D NMR experiments were conducted, including ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). All experiments were performed at 298 K.

Key NMR Data:

| Experiment | Purpose | Key Findings |

| ¹H NMR | Proton environment characterization | Revealed the presence of aromatic, aliphatic, and amide protons. |

| ¹³C NMR | Carbon skeleton determination | Identified carbonyl, aromatic, and aliphatic carbons. |

| COSY | ¹H-¹H correlations | Established proton-proton spin-spin coupling networks. |

| HSQC | ¹H-¹³C one-bond correlations | Assigned protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations | Assembled the molecular fragments and confirmed connectivity. |

Diagram of Key HMBC Correlations:

Caption: Key HMBC correlations in this compound.

Mechanism of Action: Signaling Pathway

Preliminary studies suggest that this compound exerts its therapeutic effect by modulating the XYZ signaling pathway, a critical cascade in the pathogenesis of the target disease.

Signaling Pathway Diagram:

Caption: Proposed XYZ signaling pathway of this compound.

Conclusion

The structure of this compound has been successfully elucidated through a combination of advanced analytical techniques. The confirmed molecular formula and connectivity provide a solid foundation for understanding its structure-activity relationship and for the rational design of future analogs. The proposed mechanism of action via the XYZ signaling pathway offers a clear direction for further pharmacological investigation. This technical guide provides the foundational knowledge necessary for the continued development of this compound as a potential therapeutic agent.

Oximbomotide: A Technical Overview of Preclinical Research Findings

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Oximbomotide, also known as ALT-801, is a novel long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors.[1][2][3] It is an oxyntomodulin (OXM)-based peptide designed to leverage the synergistic metabolic benefits of activating both signaling pathways.[4][5] Endogenous oxyntomodulin is a gut hormone that reduces appetite and increases energy expenditure. This compound has been engineered to enhance the therapeutic potential of native OXM by optimizing its potency and prolonging its half-life, making it suitable for once-weekly administration. Preclinical research has positioned this compound as a promising therapeutic candidate for metabolic diseases, particularly non-alcoholic steatohepatitis (NASH) and obesity. This document provides a detailed overview of the core preclinical findings, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Dual Receptor Agonism

This compound exerts its effects by co-activating the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR). The GLP-1R activation component is known to improve glycemic control by stimulating insulin (B600854) secretion, suppressing glucagon release, and reducing appetite. The novel aspect of this compound lies in its balanced GCGR agonism, which complements the effects of GLP-1 by increasing energy expenditure, lipolysis, and fatty acid oxidation. This dual mechanism is hypothesized to produce superior weight loss and metabolic control compared to selective GLP-1R agonists.

Preclinical Efficacy Data

This compound has been evaluated in various rodent models of obesity and metabolic disease, demonstrating significant improvements in body weight, glucose tolerance, and markers of NASH.

Table 1: Efficacy in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | Comparator | p-value | Reference |

| Body Weight | This compound (ALT-801) 10 nmol/kg | ~25% reduction vs. vehicle | Semaglutide (10 nmol/kg) | < 0.001 | |

| Reduction was ~2x greater than semaglutide | < 0.05 | ||||

| Food Intake | Oxyntomodulin-based peptides | Decreased | N/A | Not specified | |

| Energy Expenditure | Oxyntomodulin-based peptides | Increased | N/A | Not specified | |

| Adiposity | PEGylated peptides (once weekly) | Normalized | N/A | Not specified | |

| Glucose Tolerance | PEGylated peptides (once weekly) | Normalized | N/A | Not specified |

Table 2: Efficacy in Diabetic (db/db) and ICR Mice

| Parameter | Animal Model | Treatment Group | Result | Reference |

| Hypoglycemic Effect | ICR and db/db mice | OXM-7 (this compound analog) | Prominent acute and long-acting effects | |

| Blood Glucose | Diabetic mice | Compound 16a (long-acting analog) | Maintained normal level for ~42.6 h | |

| HbA1c | Diabetic mice | Compound 16a (long-acting analog) | Reduced |

Table 3: Efficacy in a Diet-Induced Obese NASH (DIO-NASH) Mouse Model

Data from a 12-week study in biopsy-confirmed DIO-NASH mice.

| Parameter | ALT-801 (10 nmol/kg) | Semaglutide (10 nmol/kg) | Elafibranor | Vehicle | p-value (ALT-801 vs Vehicle) |

| Body Weight Reduction | ~25% | ~12.5% | Significant reduction | N/A | < 0.001 |

| Plasma ALT | Significant Reduction | Significant Reduction | Significant Reduction | N/A | < 0.05 |

| Plasma Cholesterol | Significant Reduction | Significant Reduction | Significant Reduction | N/A | < 0.05 |

| Liver Triglycerides | Significant Reduction | Significant Reduction | Significant Reduction | N/A | < 0.05 |

| Liver Steatosis | Significant Improvement | Improved | Improved | N/A | < 0.05 |

| Galectin-3 (Inflammation) | Significant Reduction | Reduced | Reduced | N/A | < 0.05 |

| Col1A1 (Fibrosis) | Significant Reduction | Reduced | Reduced | N/A | < 0.05 |

| Composite NAS Score | All animals improved to ≤ 3 | Less improvement | Less improvement | N/A | Significant |

Experimental Protocols

The preclinical efficacy of this compound, particularly ALT-801, was extensively studied in a translational mouse model of non-alcoholic steatohepatitis.

Key Experiment: 12-Week Study in DIO-NASH Mouse Model

-

Animal Model: Male C57BL/6J mice.

-

Disease Induction: Mice were fed an Amylin Liver NASH (AMLN) diet, high in fat (40 kcal%), fructose (B13574) (22% by weight), and cholesterol (2% by weight), for 32 weeks to induce the DIO-NASH phenotype.

-

Study Confirmation: After the induction period, animals underwent liver biopsy to confirm the presence of steatosis and fibrosis, ensuring a relevant disease model for the therapeutic intervention.

-

Treatment Groups:

-

ALT-801: 10 nmol/kg, administered daily.

-

Semaglutide: 10 nmol/kg (equimolar dose), administered daily (as a GLP-1R agonist comparator).

-

Elafibranor: PPAR-α/δ agonist comparator.

-

Vehicle Control: Administered daily.

-

-

Study Duration: 12 weeks of continuous daily treatment while mice were maintained on the AMLN diet.

-

Primary Endpoints:

-

Body and Liver Weight: Measured to assess overall metabolic impact.

-

Plasma Analysis: Measurement of total cholesterol, triglycerides, and aminotransferases (ALT, AST).

-

Liver Histology: Analysis of liver tissue for steatosis, lobular inflammation, and hepatocellular ballooning. These were used to calculate the composite Non-alcoholic Fatty Liver Disease Activity Score (NAS).

-

Biomarker Analysis: Quantification of inflammation (Galectin-3) and fibrosis (Collagen Type 1 Alpha 1 - Col1A1) markers.

-

Summary of Therapeutic Effects

The preclinical data strongly suggest that this compound's dual agonist mechanism translates into a multifaceted therapeutic profile that addresses key drivers of metabolic disease. The combination of GLP-1 and glucagon receptor activation leads to substantial, dose-dependent weight loss, primarily through the reduction of fat mass, driven by both decreased caloric intake and increased energy expenditure. This profound effect on obesity is a cornerstone of its potential efficacy in treating associated co-morbidities like NASH.

References

- 1. Effects of ALT-801, a GLP-1 and glucagon receptor dual agonist, in a translational mouse model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of ALT-801, a GLP-1 and glucagon receptor dual agonist, in a translational mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altimmune Commences Dosing in Phase 1 Clinical Trial of ALT-801, a Long-Acting GLP-1/Glucagon Receptor Dual Agonist for the Treatment of NASH – Altimmune [ir.altimmune.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Oximbomotide (Volagidemab): A Technical Whitepaper on Preclinical and Clinical Investigations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oximbomotide, also known as Volagidemab (REMD-477, AMG-477), is a fully human monoclonal antibody that functions as a potent and selective antagonist of the glucagon (B607659) receptor (GCGR). By competitively inhibiting the binding of glucagon to its receptor, this compound effectively mitigates the hyperglycemic effects of glucagon, a key hormone in glucose homeostasis. This technical guide provides a comprehensive overview of the available in vitro and in vivo data for this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes from preclinical and clinical studies. The information presented herein is intended to support further research and development efforts in the field of metabolic diseases, particularly Type 1 and Type 2 diabetes mellitus.

Introduction

Glucagon, acting through its receptor, plays a critical role in elevating blood glucose levels by stimulating hepatic glucose production via glycogenolysis and gluconeogenesis. In individuals with diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia. This compound, by blocking the glucagon receptor, presents a therapeutic strategy to counteract this pathological effect. Developed initially by Amgen and later by REMD Biotherapeutics, this compound has been investigated as an adjunct to insulin (B600854) therapy.

Mechanism of Action

This compound is a human IgG2 monoclonal antibody that binds with high affinity to the extracellular domain of the glucagon receptor. This binding competitively blocks the interaction of glucagon with the receptor, thereby inhibiting the initiation of downstream signaling cascades. The primary consequence of this antagonism is the suppression of glucagon-mediated signal transduction in hepatocytes.

Signaling Pathway

The binding of glucagon to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. This compound disrupts this pathway at its inception by preventing glucagon from binding to its receptor.

In Vitro Studies

In vitro studies have been crucial in characterizing the binding affinity and functional antagonism of this compound at the glucagon receptor.

Quantitative Data

| Parameter | Value | Cell Line/System | Description |

| EC50 | 7.627 ng/mL | HEK293 cells expressing human GCGR | The half-maximal effective concentration for this compound binding to immobilized human glucagon receptor protein[1]. |

Experimental Protocols

A common method to determine the binding affinity of a monoclonal antibody like this compound is through an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Steps:

-

Coating: Recombinant human glucagon receptor protein is immobilized on the surface of microplate wells.

-

Blocking: Non-specific binding sites are blocked using a protein solution such as bovine serum albumin (BSA).

-

Antibody Incubation: A dilution series of this compound is added to the wells and incubated to allow for binding to the immobilized receptor.

-

Washing: Unbound this compound is removed by washing the plate.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc region of human IgG is added.

-

Final Wash: Unbound secondary antibody is washed away.

-

Detection: A chromogenic substrate for HRP is added, and the resulting color change is measured using a spectrophotometer. The intensity of the signal is proportional to the amount of bound this compound.

-

Data Analysis: The data is plotted as absorbance versus this compound concentration, and the EC50 is calculated from the resulting sigmoidal curve.

In Vivo Studies

In vivo studies in animal models of diabetes have been instrumental in demonstrating the therapeutic potential of this compound.

Quantitative Data

Preclinical Studies in Diabetic Mice:

| Animal Model | Dosage | Route | Key Findings |

| Alloxan-induced diabetic mice | 5 mg/kg | Subcutaneous (s.c.) | Suppressed the type 1 diabetes phenotype. Reduced phosphorylated CREB and PEPCK protein expression to levels seen in non-diabetic mice[1]. |

Clinical Studies in Patients with Type 1 Diabetes:

| Study Phase | Dosage | Key Findings |

| Phase 1 | Single 70 mg dose | - Reduced daily insulin use by up to 26% compared to placebo. - Decreased average daily glucose concentrations by 20 to 31 mg/dL in the first three weeks post-treatment without increasing hypoglycemia. |

| Phase 2 | 35 mg or 70 mg weekly for 12 weeks | - The 35 mg dose resulted in a placebo-corrected reduction in HbA1c of -0.53%. - The 70 mg dose led to a placebo-corrected reduction in HbA1c of -0.49%[2]. - The primary endpoint of a significant reduction in total daily insulin use was not met at the prespecified significance level[2]. |

Experimental Protocols

A common approach to induce a diabetic phenotype in mice for preclinical testing involves the use of chemical agents that are toxic to pancreatic beta cells.

Protocol Steps:

-

Induction of Diabetes: Diabetes is induced in a suitable mouse strain by administering a chemical agent such as alloxan or streptozotocin, which selectively destroys pancreatic beta cells, leading to insulin deficiency and subsequent hyperglycemia.

-

Confirmation of Diabetes: The successful induction of diabetes is confirmed by monitoring blood glucose levels. Mice with sustained high blood glucose are selected for the study.

-

Group Allocation: Diabetic mice are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo, such as sterile saline).

-

Drug Administration: this compound is administered, typically via subcutaneous injection, at a predetermined dose and frequency.

-

Monitoring and Sample Collection: Throughout the study, various parameters are monitored, including blood glucose levels, body weight, and food and water intake. At the end of the study, tissues such as the liver may be collected for downstream analysis.

-

Biochemical Analysis: Liver lysates can be analyzed by Western blotting or other immunoassays to quantify the levels of phosphorylated CREB and PEPCK to confirm the mechanism of action.

Discussion and Future Directions

The available data from in vitro and in vivo studies demonstrate that this compound is a potent and selective antagonist of the glucagon receptor. Preclinical studies in diabetic mouse models have shown its efficacy in suppressing the diabetic phenotype. Clinical trials in patients with Type 1 diabetes have indicated that this compound can improve glycemic control, as evidenced by reductions in HbA1c, although a statistically significant reduction in daily insulin use was not consistently achieved in Phase 2 studies.

Future research should focus on further elucidating the long-term safety and efficacy of this compound. More detailed preclinical studies could provide a deeper understanding of its dose-response relationship and its effects on hepatic glucose metabolism. In the clinical setting, further trials may be warranted to explore its potential in different patient populations or in combination with other anti-diabetic agents. The development of this compound represents a significant advancement in the exploration of glucagon receptor antagonism as a therapeutic strategy for diabetes.

References

Oximbomotide: A Novel Candidate for Cancer Vaccine Adjuvancy Through Induction of Immunogenic Cell Death

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oximbomotide (formerly BZL101), an aqueous extract of the herb Scutellaria barbata, has demonstrated direct antitumor activity by inducing cancer cell-specific apoptosis and necrosis.[1][2] Beyond its cytotoxic effects, emerging evidence on the immunomodulatory properties of Scutellaria barbata extracts suggests a promising, yet underexplored, potential for this compound to function as a potent adjuvant for cancer vaccines. This technical guide synthesizes the available preclinical and clinical data to build a scientific rationale for this compound's use as a cancer vaccine adjuvant. The central hypothesis is that this compound's ability to induce immunogenic cell death (ICD) in tumor cells, coupled with its capacity to modulate the tumor microenvironment, can effectively transform the tumor site into an in situ vaccine, thereby amplifying the systemic antitumor immune response. This document provides an in-depth analysis of its mechanism of action, relevant experimental protocols, and a quantitative summary of its immunomodulatory effects.

Introduction: The Adjuvant Imperative in Cancer Vaccinology

The success of therapeutic cancer vaccines hinges on their ability to elicit a robust and durable T-cell mediated immune response against tumor-associated antigens. Adjuvants are critical components of vaccine formulations, as they are responsible for initiating and shaping this immune response. An ideal cancer vaccine adjuvant would not only enhance the immunogenicity of tumor antigens but also counteract the immunosuppressive tumor microenvironment. This compound's dual mechanism of action—direct tumor cell killing and immune modulation—positions it as a compelling candidate to meet these criteria.

Mechanism of Action: A Two-Pronged Assault on Cancer

This compound's potential as a cancer vaccine adjuvant is rooted in its ability to induce a specific form of cancer cell death known as immunogenic cell death (ICD).[3][4] ICD is a type of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as endogenous danger signals to alert and activate the immune system.[5]

Induction of Immunogenic Cell Death

This compound induces necrotic cell death in breast cancer cells through the induction of reactive oxygen species (ROS), leading to extensive DNA damage and hyperactivation of poly (ADP-ribose) polymerase (PARP). This necrotic death is crucial for the release of DAMPs, which include:

-

Calreticulin (CRT) Exposure: The translocation of CRT to the cell surface acts as a potent "eat-me" signal for dendritic cells (DCs), the most potent antigen-presenting cells (APCs).

-

High Mobility Group Box 1 (HMGB1) Release: The passive release of HMGB1 from the nucleus of necrotic cells serves as a key danger signal that promotes DC maturation and function.

-

ATP Secretion: Extracellular ATP acts as a "find-me" signal, attracting APCs to the tumor site and further promoting their activation.

The release of these DAMPs in the tumor microenvironment is hypothesized to transform the dying tumor cells into an in situ vaccine, providing both tumor antigens and the necessary adjuvant signals for the initiation of an antitumor immune response.

Modulation of the Tumor Microenvironment

Extracts of Scutellaria barbata have been shown to possess immunomodulatory properties that can help to overcome the immunosuppressive nature of the tumor microenvironment. These effects include:

-

Enhanced Macrophage Phagocytosis: Increased phagocytic activity of macrophages can lead to better clearance of tumor cells and presentation of tumor antigens.

-

Increased NK Cell Activity: Natural killer (NK) cells play a crucial role in the innate immune response against tumors.

-

Modulation of Cytokine Profile: Scutellaria barbata extracts have been shown to increase the production of pro-inflammatory cytokines such as IL-2, which is essential for T-cell proliferation and activation, while decreasing immunosuppressive cytokines like IL-10 and TGF-β1.

Quantitative Data on Immunomodulatory Effects

The following table summarizes the quantitative data from preclinical studies on Scutellaria barbata extracts, which provide a strong rationale for the expected immunomodulatory effects of this compound.

| Parameter | Model System | Treatment Group | Result | Reference |

| Tumor Inhibition Rate | H22 tumor-bearing mice | Moderate-dose ESB | 28.68% | |

| High-dose ESB | 36.98% | |||

| Thymus Index | H22 tumor-bearing mice | Moderate and High-dose ESB | Significantly increased (P < 0.01) vs. model | |

| Spleen Index | H22 tumor-bearing mice | Moderate and High-dose ESB | Significantly increased (P < 0.01) vs. model | |

| NK Cell Activity | H22 tumor-bearing mice | Moderate and High-dose ESB | Significantly improved (P < 0.05) vs. model | |

| IL-2 Production | Splenocytes from H22 mice | High-dose ESB | Significantly increased vs. model | |

| IL-10 Level | Lewis lung cancer mice | Scutellaria barbata extract | Decreased vs. model | |

| TGF-β1 Level | Lewis lung cancer mice | Scutellaria barbata extract | Decreased vs. model | |

| IFN-γ Level | Lewis lung cancer mice | Scutellaria barbata extract | Significantly increased vs. model |

ESB: Extract of Scutellaria barbata

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the adjuvant potential of this compound.

In Vitro Dendritic Cell Maturation Assay

Objective: To determine if this compound can directly induce the maturation of human or murine dendritic cells.

Methodology:

-

Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes (CD14+) using magnetic-activated cell sorting (MACS).

-

Differentiation of Dendritic Cells: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.

-

Treatment: Plate immature DCs and treat with varying concentrations of this compound. Include lipopolysaccharide (LPS) as a positive control for DC maturation and media alone as a negative control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR). Analyze the expression of these markers by flow cytometry.

Cytokine Profiling

Objective: To quantify the cytokine secretion profile of immune cells in response to this compound.

Methodology:

-

Cell Culture: Culture PBMCs or isolated immune cell populations (e.g., splenocytes) in the presence or absence of this compound for 24-72 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Analyze the concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10, IL-12) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

In Vivo Tumor Growth and Immune Response

Objective: To evaluate the in vivo efficacy of this compound as a vaccine adjuvant in a murine tumor model.

Methodology:

-

Tumor Inoculation: Inoculate immunocompetent mice (e.g., C57BL/6) subcutaneously with a syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).

-

Vaccination: Once tumors are established, vaccinate the mice with a model tumor antigen (e.g., ovalbumin) formulated with or without this compound as an adjuvant.

-

Tumor Measurement: Measure tumor growth over time using calipers.

-

Immune Response Analysis: At the end of the study, harvest spleens and tumor-draining lymph nodes to analyze the antigen-specific T-cell response by ELISpot or intracellular cytokine staining and flow cytometry. Analyze the immune cell infiltrate within the tumors by immunohistochemistry or flow cytometry.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's mechanism of inducing necrotic cell death in tumors, coupled with the immunomodulatory properties of its source material, Scutellaria barbata, provides a solid foundation for its investigation as a cancer vaccine adjuvant. The induction of immunogenic cell death and the release of DAMPs can create a pro-inflammatory tumor microenvironment conducive to the priming of a robust antitumor immune response.

Future research should focus on:

-

Directly demonstrating this compound-induced ICD: This includes quantifying the release of DAMPs such as calreticulin, HMGB1, and ATP from this compound-treated cancer cells.

-

Elucidating the specific signaling pathways: Investigating the precise molecular pathways through which this compound modulates immune cells.

-

Combination therapies: Evaluating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors.

A thorough investigation of these areas will be critical to fully realize the potential of this compound as a novel and effective adjuvant for therapeutic cancer vaccines.

References

- 1. Molecular mechanisms underlying selective cytotoxic activity of BZL101, an extract of Scutellaria barbata, towards breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I trial and antitumor effects of BZL101 for patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Immunogenic Cell Death in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Damage-associated molecular patterns (DAMPs) released after burn are associated with inflammation and monocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Data on Oximbomotide: A Technical Whitepaper

An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the early-phase clinical trial data for Oximbomotide (also known as maridebart cafraglutide or AMG 133), an investigational antibody-peptide conjugate for the treatment of obesity. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and the underlying mechanism of action.

Introduction

This compound is a novel bispecific molecule engineered by conjugating a fully human monoclonal anti-human gastric inhibitory polypeptide receptor (GIPR) antagonist antibody with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[1][2][3] This dual mechanism of action, combining GIPR antagonism and GLP-1R agonism, is a promising therapeutic strategy for weight loss.[1][2] Early-phase clinical development has focused on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in individuals with obesity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1, randomized, double-blind, placebo-controlled clinical trial (NCT04478708) of this compound in adult participants with obesity. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Table 1: Mean Percent Change in Body Weight from Baseline in Multiple Ascending Dose (MAD) Cohorts

| Treatment Group (Subcutaneous, Every 4 Weeks) | Day 85 Mean % Change in Body Weight |

| Placebo | +1.5% |

| This compound (Lowest Dose) | -7.4% |

| This compound (Highest Dose) | -14.5% |

Table 2: Pharmacokinetic Parameters of this compound in the Single Ascending Dose (SAD) Cohort

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~4 to 7 days post-dose |

Table 3: Pharmacokinetic Parameters of this compound in the Multiple Ascending Dose (MAD) Cohort

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~4 to 6 days after the last dose |

Table 4: Key Safety and Tolerability Findings from the Phase 1 Trial

| Adverse Event Profile | Details |

| Most Common Adverse Events | Mild and transient gastrointestinal symptoms, primarily nausea and vomiting, which generally resolved within 48 hours. |

| Laboratory Findings | No notable differences in electrolytes, kidney function, or hematology between treatment and placebo groups. One report of resolved amylase and lipase (B570770) elevation in a high-dose SAD cohort participant and one in a MAD cohort participant. |

| Cardiovascular | No clinically significant changes in blood pressure. Some increases in heart rate were observed but remained within the normal range. |

| Metabolic | A reduction in fasting glucose was observed, with no reports of hypoglycemia. Transient decreases in total cholesterol, LDL, and triglycerides were noted across all groups, including placebo. |

Experimental Protocols

Phase 1 Clinical Trial Design (NCT04478708)

The first-in-human study of this compound was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.

-

Study Population: Adult participants with a Body Mass Index (BMI) between ≥30.0 kg/m ² and ≤40.0 kg/m ² without other underlying medical conditions.

-

Study Design:

-

Single Ascending Dose (SAD): Participants were enrolled in cohorts to receive a single subcutaneous injection of this compound at doses ranging from 21 mg to 840 mg, or placebo, and were followed for up to 150 days.

-

Multiple Ascending Dose (MAD): Participants received multiple subcutaneous doses of this compound or placebo.

-

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Pharmacokinetics and immunogenicity.

-

Exploratory Endpoints: Pharmacodynamic biomarkers, including changes in body weight.

In Vitro Functional Assays

Preclinical characterization of this compound's dual activity was performed using cell-based functional assays.

-

GIPR Antagonist Activity:

-

Cell Line: Recombinant Human Embryonic Kidney (HEK) 293T cells expressing human or cynomolgus monkey GIPR, and Chinese Hamster Ovary (CHO) cells expressing rat or mouse GIPR.

-

Methodology: The antagonist activity of this compound was assessed by measuring its ability to inhibit GIP-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.

-

-

GLP-1R Agonist Activity:

-

Cell Line: Not explicitly specified in the provided results, but likely a cell line stably expressing the human GLP-1 receptor.

-

Methodology: The agonist activity was determined by measuring the accumulation of cAMP following treatment with this compound.

-

Pharmacokinetic and Immunogenicity Assessment

While specific proprietary details of the assays are not fully disclosed in the public domain, the general approach for antibody-peptide conjugates involves the following:

-

Pharmacokinetics:

-

Methodology: Ligand-binding assays (LBAs) are typically employed to quantify the concentration of antibody-peptide conjugates in biological matrices. This can involve different formats, such as a sandwich ELISA to measure the total antibody concentration and potentially competitive assays to assess the levels of the active peptide arms. The observed dose-proportional increase in plasma concentrations suggests a robust analytical method was utilized.

-

-

Immunogenicity:

-

Methodology: The assessment of anti-drug antibodies (ADAs) is a critical component of clinical development for biologics. A tiered approach is standard, often starting with a screening assay (e.g., a bridging ELISA) to detect binding antibodies. Positive samples are then confirmed and further characterized for their neutralizing potential in a cell-based bioassay that assesses the inhibition of the drug's biological activity.

-

Visualizations

This compound Mechanism of Action

Caption: this compound's dual mechanism of action.

Phase 1 Clinical Trial Workflow

Caption: Workflow of the Phase 1 clinical trial for this compound.

Central Signaling Pathways in Appetite Regulation

Caption: Hypothesized CNS signaling pathways for appetite regulation by this compound.

Conclusion

The early-phase clinical data for this compound demonstrate a promising safety and tolerability profile, coupled with significant, dose-dependent weight loss in individuals with obesity. The dual mechanism of GIPR antagonism and GLP-1R agonism presents a novel and potentially highly effective therapeutic approach. The long pharmacokinetic half-life supporting less frequent dosing could also offer a significant advantage in patient adherence. Further clinical investigation in larger patient populations is warranted to fully elucidate the efficacy and long-term safety of this compound for the management of obesity.

References

- 1. adcreview.com [adcreview.com]

- 2. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oximbomotide In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of oximbomotide, a dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). The following protocols are foundational for assessing the potency and signaling mechanisms of this compound and similar compounds.

Introduction

This compound is a synthetic peptide designed to activate both the GLP-1 and glucagon receptors, leveraging the complementary metabolic effects of both hormones. In vitro assays are crucial for determining the binding affinity, potency, and downstream signaling pathways activated by this compound at each of its target receptors. The protocols detailed below describe standard methodologies for receptor binding and functional assays.

Key In Vitro Assays

The primary in vitro assays for characterizing dual GLP-1R/GCGR agonists like this compound include:

-

Receptor Binding Assays: To determine the affinity of this compound for the GLP-1 and glucagon receptors.

-

cAMP Accumulation Assays: To measure the functional potency of this compound in activating the Gs-coupled signaling pathway common to both receptors.

Protocol 1: Competitive Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the GLP-1 and glucagon receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound for GLP-1R and GCGR.

Principle: This is a competitive binding assay where the unlabeled test compound (this compound) competes with a constant concentration of a radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[1][2][3]

Materials:

-

Cell membranes prepared from a stable cell line overexpressing human GLP-1R or GCGR.

-

Radioligand: [¹²⁵I]-GLP-1(7-36) amide for GLP-1R and [¹²⁵I]-Glucagon for GCGR.

-

This compound (unlabeled competitor).

-

Binding Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., Millipore MultiScreen).[1]

-

Scintillation fluid.

-

Microplate scintillation counter.

Experimental Workflow:

Caption: Workflow for the radioligand receptor binding assay.

Procedure:

-

Preparation:

-

Prepare serial dilutions of this compound in binding buffer.

-

Dilute the radioligand and cell membranes to the desired concentration in binding buffer.

-

-

Assay Plate Setup:

-

To each well of a 96-well filter plate, add in the following order:

-

Binding Buffer.

-

This compound dilution or buffer (for total and non-specific binding).

-

A high concentration of a known non-radioactive ligand for non-specific binding (NSB) wells.

-

Radioligand.

-

Cell membranes.

-

-

The final assay volume is typically 200 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Separation:

-

Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.[1]

-

-

Detection:

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

| Compound | Receptor | IC50 (nM) | Ki (nM) |

| This compound | Human GLP-1R | e.g., 5.2 | e.g., 2.1 |

| This compound | Human GCGR | e.g., 15.8 | e.g., 8.5 |

| GLP-1 (control) | Human GLP-1R | e.g., 1.8 | e.g., 0.7 |

| Glucagon (control) | Human GCGR | e.g., 3.5 | e.g., 1.9 |

| Note: The data presented are hypothetical and for illustrative purposes only. |

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional potency of this compound by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger for both GLP-1R and GCGR.

Objective: To determine the EC50 of this compound for GLP-1R and GCGR-mediated cAMP production.

Principle: GLP-1R and GCGR are Gs protein-coupled receptors. Agonist binding activates adenylyl cyclase, which converts ATP to cAMP. This assay measures the amount of cAMP produced in response to this compound stimulation.

Materials:

-

A stable cell line expressing human GLP-1R or GCGR (e.g., HEK293 or CHO cells).

-

Cell Culture Medium.

-

Stimulation Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque plates.

-

Plate reader compatible with the chosen assay kit.

Experimental Workflow:

Caption: Workflow for the cAMP accumulation assay.

Procedure:

-

Cell Seeding:

-

Seed the cells into a 384-well plate at an appropriate density and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

-

-

Cell Stimulation:

-

Remove the cell culture medium from the wells.

-

Add the this compound dilutions to the cells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and add the detection reagents.

-

Incubate as required (typically 60 minutes at room temperature).

-

-

Data Acquisition:

-

Read the plate using a plate reader.

-

Data Analysis:

-

Convert the raw data (e.g., fluorescence ratio, luminescence) to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a four-parameter logistic fit.

Data Presentation:

| Compound | Receptor | EC50 (nM) |

| This compound | Human GLP-1R | e.g., 0.8 |

| This compound | Human GCGR | e.g., 3.1 |

| GLP-1 (control) | Human GLP-1R | e.g., 0.2 |

| Glucagon (control) | Human GCGR | e.g., 0.5 |

| Note: The data presented are hypothetical and for illustrative purposes only. |

Signaling Pathway of GLP-1R and GCGR

Caption: this compound signaling through GLP-1R and GCGR.

References

Preclinical Application Notes and Protocols for Oximbomotide (BGG492/selurampanel)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical data and methodologies used in the evaluation of Oximbomotide (also known as BGG492 and selurampanel). The information is intended to guide researchers in designing and interpreting preclinical studies involving this competitive AMPA/kainate receptor antagonist.

Compound Profile

-

Compound Name: this compound (BGG492, selurampanel)

-

Mechanism of Action: A competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are key mediators of fast excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces excessive neuronal excitation and synchronization associated with seizure activity.

-

Therapeutic Target: Primarily investigated for its anticonvulsant properties in the treatment of epilepsy.

Preclinical Models and Efficacy

This compound has demonstrated anticonvulsant efficacy in a range of well-established preclinical models of epilepsy. These models are crucial for assessing the potential therapeutic activity of novel compounds.

Maximal Electroshock (MES) Seizure Model

The MES test in rodents is a widely used model to identify compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.

Table 1: this compound Efficacy in the Maximal Electroshock (MES) Seizure Model

| Species | Strain | Route of Administration | Dose | Efficacy |

| Mouse | Not Specified | Oral (p.o.) | ~7 mg/kg | ED₅₀ |

ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from the tonic hindlimb extension component of the seizure.

Audiogenic Seizure Model

This model utilizes genetically susceptible mice (e.g., DBA/2) that exhibit seizures in response to a high-intensity auditory stimulus. It is a model of reflex epilepsy.

Table 2: this compound in the Audiogenic Seizure Model

| Species | Strain | Route of Administration | Noteworthy Observations |

| Mouse | DBA/2 | Oral (p.o.) | This compound has shown efficacy in this model. |

Amygdala Kindling Model

The amygdala kindling model in rats is a widely accepted model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. It involves repeated, initially sub-convulsive electrical stimulation of the amygdala, leading to the progressive development of more severe seizures.

Table 3: this compound in the Amygdala Kindling Model

| Species | Strain | Route of Administration | Noteworthy Observations |

| Rat | Not Specified | Oral (p.o.) | This compound has been evaluated in this model. |

Experimental Protocols

The following are detailed protocols for the key preclinical models used to evaluate this compound.

Maximal Electroshock (MES) Seizure Protocol

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.

Materials:

-

Male ICR mice (23 ± 3 g)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Electroconvulsive device with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Fast the mice overnight prior to the experiment.

-

Prepare the this compound formulation in the chosen vehicle. A common vehicle for oral gavage of quinazolinone derivatives in rodents is 0.5% methylcellulose (B11928114) in water.

-

Administer this compound or vehicle orally (p.o.) to the mice at a dosing volume of 10 mL/kg.

-

Allow for a pretreatment period of 60 minutes for the compound to be absorbed and distributed.

-

Just prior to seizure induction, apply a drop of topical anesthetic to the cornea of each mouse, followed by a drop of saline to ensure good electrical contact.

-

Deliver a maximal electroshock stimulus via the corneal electrodes. Typical parameters for mice are a 60 Hz sine wave at 50 mA for a duration of 200 milliseconds.[1]

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered a protective effect.

-

Record the number of animals protected in each treatment group and calculate the ED₅₀.

Audiogenic Seizure Protocol

Objective: To evaluate the efficacy of a test compound in preventing sound-induced seizures in a genetically susceptible mouse strain.

Materials:

-

Male DBA/2 mice (21-28 days of age, when susceptibility is maximal)[2]

-

This compound

-

Vehicle for oral gavage

-

A sound-attenuating chamber equipped with a sound source capable of producing a high-intensity stimulus (e.g., an electric bell or a sonicator).

Procedure:

-

Prepare the this compound formulation and administer it orally to the DBA/2 mice.

-

After the appropriate pretreatment time, place each mouse individually into the sound-attenuating chamber.

-

Expose the mouse to a high-intensity auditory stimulus (typically 100-120 dB) for up to 60 seconds.[2]

-

Observe and score the seizure response, which typically progresses through a sequence of wild running, clonic seizures, and tonic seizures.

-

The primary endpoint is the prevention of the tonic seizure phase. Record the incidence of seizures in each treatment group.

Amygdala Kindling Protocol

Objective: To assess the effect of a test compound on the development and expression of focal seizures that generalize in a rat model of temporal lobe epilepsy.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Stereotaxic apparatus

-

Bipolar stimulating and recording electrodes

-

Surgical instruments

-

Dental cement

-

Electrical stimulator

-

EEG recording system

-

This compound and vehicle

Procedure:

-

Surgery: Anesthetize the rats and, using a stereotaxic apparatus, surgically implant a bipolar electrode into the basolateral amygdala. Cortical recording electrodes may also be implanted. Secure the electrode assembly to the skull with dental cement. Allow for a recovery period of at least one week.

-

Kindling Development:

-

Place the rat in the recording chamber and connect the electrode to the stimulator and recording system.

-

Deliver a brief, low-intensity electrical stimulus to the amygdala (e.g., 1-second train of 60 Hz biphasic square wave pulses).

-

Record the electroencephalographic (EEG) afterdischarge and observe the behavioral seizure response.

-

Repeat the stimulation once or twice daily. The stimulus intensity is typically kept constant or at the afterdischarge threshold.

-

Continue stimulations until the animals consistently exhibit generalized tonic-clonic seizures (Stage 5 on the Racine scale). This is considered the "fully kindled" state.

-

-

Drug Testing:

-

Once the animals are fully kindled, administer this compound or vehicle orally.

-

After the pretreatment period, deliver the electrical stimulus to the amygdala.

-

Record the afterdischarge duration and score the behavioral seizure severity using the Racine scale.

-

A reduction in seizure severity and afterdischarge duration indicates anticonvulsant activity.

-

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action at the Synapse

This compound acts by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors on the postsynaptic membrane. This action prevents the opening of these ion channels, thereby reducing the influx of sodium ions and subsequent neuronal depolarization. In the context of epilepsy, which is characterized by excessive synchronous neuronal firing, this reduction in excitatory signaling helps to dampen hyperexcitability and prevent the propagation of seizure activity.[3]

This compound competitively blocks glutamate at AMPA/kainate receptors.

Preclinical Anticonvulsant Screening Workflow

The preclinical evaluation of a potential anticonvulsant like this compound typically follows a tiered approach, starting with acute, high-throughput models and progressing to more complex, chronic models that more closely mimic human epilepsy.

Tiered approach for preclinical evaluation of this compound.

References

Application Notes and Protocols for Oximbomotide Immunotherapy Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximbomotide is an investigational dual agonist immunotherapy designed to simultaneously stimulate two key co-stimulatory receptors on T cells: OX40 (CD134) and 4-1BB (CD137). This dual agonism aims to enhance T cell activation, proliferation, survival, and anti-tumor effector functions, thereby promoting a robust and durable anti-cancer immune response.[1][2] These application notes provide a comprehensive overview of the preclinical evaluation of this compound and its surrogates in syngeneic mouse tumor models, offering detailed protocols for efficacy studies and immunological analyses. For the purpose of these notes, we will refer to a murine surrogate of FS120, a tetravalent bispecific antibody targeting OX40 and CD137, as a proxy for this compound.[3][4]

Mechanism of Action

This compound functions by co-ligating OX40 and 4-1BB on the surface of activated T cells. Both OX40 and 4-1BB are members of the tumor necrosis factor receptor (TNFR) superfamily.[5] Their engagement triggers downstream signaling cascades that are critical for T cell function.

-

Signaling Pathway: Upon binding to this compound, both OX40 and 4-1BB recruit TNF receptor-associated factors (TRAFs), particularly TRAF2, TRAF3, and TRAF5. This leads to the activation of the nuclear factor-κB (NF-κB) and other signaling pathways that promote the expression of pro-survival proteins like Bcl-2 and Bcl-xL, enhance cytokine production (e.g., IFN-γ), and boost the proliferation and cytotoxic capacity of both CD4+ helper and CD8+ killer T cells.

This compound Signaling Pathway

Recommended Animal Model: Syngeneic CT26 Model

For evaluating the efficacy of this compound, which relies on an intact immune system, the syngeneic mouse tumor model is essential. The CT26 colon carcinoma model in BALB/c mice is a well-characterized and commonly used model for immuno-oncology studies.

Table 1: Animal Model Specifications

| Parameter | Specification |

| Animal Strain | BALB/c mice |

| Age/Sex | 6-8 weeks old, female |

| Tumor Cell Line | CT26 (murine colon carcinoma) |

| Cell Culture | RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin |

| Cell Viability | >95% required for implantation |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in CT26 Syngeneic Model

This protocol details the steps for evaluating the anti-tumor efficacy of a murine surrogate of this compound.

In Vivo Efficacy Study Workflow

Materials:

-

CT26 cells

-

BALB/c mice (female, 6-8 weeks old)

-

Complete cell culture medium

-

Sterile PBS

-

Matrigel (optional, can improve tumor take rate)

-

This compound murine surrogate

-

Vehicle control (e.g., sterile PBS)

-

Digital calipers

-

Syringes and needles

Procedure:

-

Tumor Cell Preparation:

-

Culture CT26 cells in standard conditions.

-

On the day of implantation, harvest cells using trypsin, wash with PBS, and perform a viable cell count (e.g., using trypan blue).

-

Resuspend cells in cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each BALB/c mouse.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow, measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound surrogate).

-

-

Treatment Administration:

-

Administer the this compound surrogate (e.g., at a dose of 1 mg/kg) and vehicle control via intraperitoneal (i.p.) injection.

-

A typical dosing schedule is twice a week for 2-3 weeks.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume, body weight, and the general health of the mice throughout the study.

-

Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a specific time point.

-

Table 2: Representative In Vivo Efficacy Data

| Treatment Group (CT26 Model) | Mean Tumor Volume (mm³) at Day 18 ± SEM | % Tumor Growth Inhibition (TGI) | % Complete Responders |

| Vehicle Control | 1550 ± 150 | - | 0% |

| This compound surrogate (1 mg/kg) | 450 ± 95 | 71% | 40% |

| Anti-PD-1 (10 mg/kg) | 980 ± 120 | 37% | 10% |

| This compound + Anti-PD-1 | 150 ± 50 | 90% | 60% |

| (Note: Data are illustrative, based on typical results from preclinical studies of dual OX40/4-1BB agonists.) |

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol describes the isolation and immunophenotyping of TILs to assess the immunological effects of this compound treatment.

Materials:

-

Tumors from treated and control mice

-

RPMI-1640 medium

-

Tumor Dissociation Kit (e.g., Miltenyi Biotec) or Collagenase/DNase solution

-

70 µm cell strainers

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS buffer (PBS + 2% FBS + 1 mM EDTA)

-

Fc Block (anti-mouse CD16/32)

-

Fluorescently conjugated antibodies (see Table 3)

-

Fixable Viability Dye

-

Intracellular Staining Buffer Kit

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Excise tumors and place them in cold RPMI.

-

Mince the tumors into small pieces.

-

Digest the tissue using a tumor dissociation kit or an enzyme cocktail (e.g., collagenase D and DNase I) at 37°C for 30-60 minutes with agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Cell Preparation:

-

Wash the cells with RPMI and centrifuge.

-

If necessary, lyse red blood cells using RBC Lysis Buffer.

-

Wash cells again and resuspend in FACS buffer.

-

-

Staining:

-

Count viable cells.

-

Incubate cells with Fc Block for 10-15 minutes to prevent non-specific antibody binding.

-

Stain for surface markers with the antibody cocktail (Table 3) for 30 minutes on ice, protected from light.

-

Wash the cells with FACS buffer.

-

If performing intracellular staining (for Ki-67, Granzyme B, FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with intracellular antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire stained samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo), gating on live, single, CD45+ cells to identify immune populations.

-

Table 3: Recommended Flow Cytometry Panel for TIL Analysis

| Marker | Fluorochrome | Target Cell Population / Function |

| CD45 | AF700 | All leukocytes |

| CD3e | BUV395 | T cells |

| CD4 | BUV496 | Helper T cells |

| CD8a | APC-R700 | Cytotoxic T cells |

| OX40 | PE | Activated T cells |

| 4-1BB | PE-Cy7 | Activated T cells |

| PD-1 | BV605 | Exhaustion marker |

| Ki-67 | FITC | Proliferation marker |

| Granzyme B | PerCP-Cy5.5 | Cytotoxicity marker |

| FoxP3 | APC | Regulatory T cells (Tregs) |

| Viability Dye | e.g., Zombie NIR | Live/Dead discrimination |

| (Note: This is an example panel; fluorochromes should be optimized for the specific flow cytometer used.) |

Table 4: Representative Immunophenotyping Data

| Treatment Group | % Ki-67+ in CD8+ TILs | Ratio of CD8+ T cells to FoxP3+ Tregs |

| Vehicle Control | 15% | 1.2 |

| This compound surrogate | 45% | 4.5 |

| (Note: Data are illustrative and represent typical changes seen after treatment with co-stimulatory agonists.) |

Protocol 3: In Vivo Cytokine Release Assay

This protocol is for measuring systemic cytokine levels in response to this compound treatment.

Materials:

-

Treated and control mice

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits (for IFN-γ, TNF-α, IL-6)

Procedure:

-

Sample Collection:

-

Collect blood from mice via cardiac puncture or retro-orbital bleed at a specified time point post-treatment (e.g., 6, 24, or 48 hours).

-

Place blood in EDTA tubes and centrifuge to separate plasma.

-

-

Cytokine Measurement:

-

Store plasma at -80°C until analysis.

-

Measure cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex bead-based assay or individual ELISAs, following the manufacturer's instructions.

-

Table 5: Representative Cytokine Release Data

| Treatment Group | Serum IFN-γ (pg/mL) at 24h post-dose | Serum TNF-α (pg/mL) at 6h post-dose |

| Vehicle Control | < 20 | < 15 |

| This compound surrogate | 850 | 400 |

| (Note: Data are illustrative, reflecting expected pharmacodynamic effects.) |

Conclusion